molecular formula C9H8N2O6 B189130 2,2-Dimethyl-5,6-dinitro-1,3-benzodioxole CAS No. 54186-71-9

2,2-Dimethyl-5,6-dinitro-1,3-benzodioxole

Cat. No. B189130
CAS RN: 54186-71-9
M. Wt: 240.17 g/mol
InChI Key: PMYSRAAYCZPNHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-5,6-dinitro-1,3-benzodioxole, also known as DMNB, is a highly sensitive and selective explosive detection agent. It has been extensively studied due to its potential applications in various fields such as forensic science, military, and homeland security. DMNB is a yellow crystalline solid with a molecular formula of C10H6N4O6.

Scientific Research Applications

2,2-Dimethyl-5,6-dinitro-1,3-benzodioxole has been extensively studied for its potential applications in various fields such as forensic science, military, and homeland security. It is a highly sensitive and selective explosive detection agent, which makes it an excellent tool for detecting explosives in the field. 2,2-Dimethyl-5,6-dinitro-1,3-benzodioxole can detect a wide range of explosives, including TNT, RDX, and PETN, with high accuracy and sensitivity.

Mechanism of Action

2,2-Dimethyl-5,6-dinitro-1,3-benzodioxole works by reacting with the nitro groups present in explosives, forming a highly fluorescent product. The fluorescence can be detected using various techniques such as UV-visible spectroscopy, fluorescence spectroscopy, and microscopy. The mechanism of action is based on the principle of molecular recognition, where 2,2-Dimethyl-5,6-dinitro-1,3-benzodioxole selectively binds to the nitro groups present in explosives, leading to the formation of a highly fluorescent product.
Biochemical and Physiological Effects
2,2-Dimethyl-5,6-dinitro-1,3-benzodioxole has no known biochemical or physiological effects on humans or animals. It is a non-toxic and non-carcinogenic compound, which makes it safe for use in various applications.

Advantages and Limitations for Lab Experiments

2,2-Dimethyl-5,6-dinitro-1,3-benzodioxole has several advantages over other explosive detection agents. It is highly sensitive and selective, which makes it an excellent tool for detecting a wide range of explosives. It is also non-toxic and non-carcinogenic, which makes it safe for use in various applications. However, 2,2-Dimethyl-5,6-dinitro-1,3-benzodioxole has some limitations for lab experiments. It is highly sensitive to moisture and light, which can affect its stability and accuracy. It also requires specialized equipment and expertise for detection, which can be a limitation for some applications.

Future Directions

2,2-Dimethyl-5,6-dinitro-1,3-benzodioxole has several potential future directions for research and development. One possible direction is the development of more sensitive and selective detection methods using 2,2-Dimethyl-5,6-dinitro-1,3-benzodioxole. Another direction is the development of 2,2-Dimethyl-5,6-dinitro-1,3-benzodioxole-based sensors for real-time detection of explosives in the field. 2,2-Dimethyl-5,6-dinitro-1,3-benzodioxole can also be used for the detection of other nitro-containing compounds, such as drugs and pesticides. Further research is needed to explore the potential applications of 2,2-Dimethyl-5,6-dinitro-1,3-benzodioxole in various fields.

properties

CAS RN

54186-71-9

Product Name

2,2-Dimethyl-5,6-dinitro-1,3-benzodioxole

Molecular Formula

C9H8N2O6

Molecular Weight

240.17 g/mol

IUPAC Name

2,2-dimethyl-5,6-dinitro-1,3-benzodioxole

InChI

InChI=1S/C9H8N2O6/c1-9(2)16-7-3-5(10(12)13)6(11(14)15)4-8(7)17-9/h3-4H,1-2H3

InChI Key

PMYSRAAYCZPNHT-UHFFFAOYSA-N

SMILES

CC1(OC2=C(O1)C=C(C(=C2)[N+](=O)[O-])[N+](=O)[O-])C

Canonical SMILES

CC1(OC2=C(O1)C=C(C(=C2)[N+](=O)[O-])[N+](=O)[O-])C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 90% (fuming) nitric acid (22 ml) and glacial acetic acid (11 ml) cooled at 12° C. was treated in portions with solid compound from Example 3B (5.4 g, 27.7 mmoles) so as to maintain the temperature of <17° C. After the addition, stirring was continued for 15 minutes, when the internal temperature began to fall. The mixture was diluted to 100 ml with water, the yellow solid filtered, washed with water, taken up in CH2Cl2, dried (Na2SO4) and evaporated to give 5.43 g (82%) of pure title compound.
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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